2-(3,3,3-trifluoropropyl)-1H-benzimidazole-6-carboxylic acid
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Overview
Description
2-(3,3,3-trifluoropropyl)-1H-benzimidazole-6-carboxylic acid is a chemical compound that features a benzimidazole ring substituted with a trifluoropropyl group and a carboxylic acid group. This compound is of interest due to its unique structural properties, which can impart specific chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-trifluoropropyl)-1H-benzimidazole-6-carboxylic acid typically involves the introduction of the trifluoropropyl group onto the benzimidazole ring. One common method is the reaction of 3,3,3-trifluoropropylamine with a suitable benzimidazole precursor under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,3,3-trifluoropropyl)-1H-benzimidazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-6-carboxylic acid derivatives, while reduction can produce benzimidazole-6-methanol.
Scientific Research Applications
2-(3,3,3-trifluoropropyl)-1H-benzimidazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,3,3-trifluoropropyl)-1H-benzimidazole-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3,3-trifluoropropyl)-1H-benzimidazole-5-carboxylic acid
- 2-(3,3,3-trifluoropropyl)-1H-benzimidazole-4-carboxylic acid
- 2-(3,3,3-trifluoropropyl)-1H-benzimidazole-7-carboxylic acid
Uniqueness
2-(3,3,3-trifluoropropyl)-1H-benzimidazole-6-carboxylic acid is unique due to the specific position of the carboxylic acid group on the benzimidazole ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(3,3,3-trifluoropropyl)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c12-11(13,14)4-3-9-15-7-2-1-6(10(17)18)5-8(7)16-9/h1-2,5H,3-4H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDZLOVGTFBGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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